molecular formula C13H13ClFN3O2 B2355362 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1097051-08-5

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B2355362
CAS No.: 1097051-08-5
M. Wt: 297.71
InChI Key: TVGXSIJIAOFOOM-UHFFFAOYSA-N
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Description

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms The compound also features a tert-butyl group, a chloro-fluorophenyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne

    Introduction of the Chloro-Fluorophenyl Group: The chloro-fluorophenyl group can be introduced through a nucleophilic substitution reaction, where a suitable precursor reacts with a chloro-fluorobenzene derivative.

    Addition of the Tert-Butyl Group: The tert-butyl group can be introduced via a Friedel-Crafts alkylation reaction, using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkoxides.

    Catalysts: Copper(I) ions for cycloaddition, aluminum chloride for Friedel-Crafts alkylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazole derivatives, while nucleophilic substitution can introduce various functional groups at the chloro or fluoro positions.

Scientific Research Applications

5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The triazole ring can form hydrogen bonds and π-π interactions, contributing to its binding affinity and specificity. The chloro-fluorophenyl group can enhance lipophilicity and membrane permeability, while the carboxylic acid group can participate in ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-tert-butyl-1-(2-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    5-tert-butyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Lacks the chlorine atom, which may influence its properties.

    5-tert-butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Has a different substitution pattern on the phenyl ring, potentially altering its activity.

Uniqueness

The presence of both chloro and fluoro substituents on the phenyl ring, along with the tert-butyl and carboxylic acid groups, makes 5-tert-butyl-1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid unique

Properties

IUPAC Name

5-tert-butyl-1-(2-chloro-4-fluorophenyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFN3O2/c1-13(2,3)11-10(12(19)20)16-17-18(11)9-5-4-7(15)6-8(9)14/h4-6H,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVGXSIJIAOFOOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=NN1C2=C(C=C(C=C2)F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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